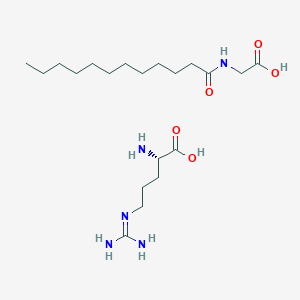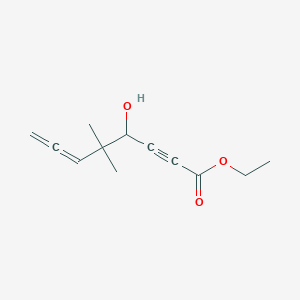![molecular formula C8H9F3N2 B14187417 [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine CAS No. 922511-01-1](/img/structure/B14187417.png)
[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine: is an organic compound with the molecular formula C8H9F3N2 It is a hydrazine derivative characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions: [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Azides, nitroso compounds.
Reduction: Amines, hydrazones.
Substitution: Various substituted hydrazines and hydrazones.
科学的研究の応用
Chemistry: In chemistry, [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups into target compounds .
Biology and Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .
作用機序
The mechanism of action of [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in synthetic chemistry .
類似化合物との比較
- [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine
- [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
- [5-(Trifluoromethyl)phenyl]hydrazine
Comparison: Compared to other similar compounds, [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which can be advantageous in various applications .
特性
CAS番号 |
922511-01-1 |
|---|---|
分子式 |
C8H9F3N2 |
分子量 |
190.17 g/mol |
IUPAC名 |
[5-methyl-2-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)7(4-5)13-12/h2-4,13H,12H2,1H3 |
InChIキー |
AVNBJNMHLPSZIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)



![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)


